molecular formula C7H10F3NO2 B1482187 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid CAS No. 1856419-68-5

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1482187
CAS No.: 1856419-68-5
M. Wt: 197.15 g/mol
InChI Key: AMYPDTHCNZNOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-(trifluoromethyl)propanal and ammonia or primary amines under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties due to the presence of the trifluoromethyl group.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of an acetic acid moiety.

    2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

    3-(Trifluoromethyl)pyrrolidine: Lacks the acetic acid moiety.

Uniqueness

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid is unique due to the combination of the trifluoromethyl group, pyrrolidine ring, and acetic acid moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5-1-2-11(3-5)4-6(12)13/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYPDTHCNZNOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.